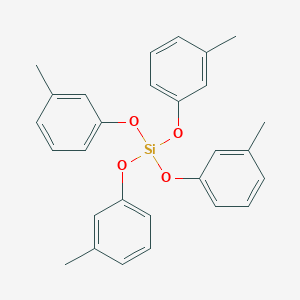

Tetrakis(3-methylphenyl) orthosilicate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16714-54-8 |

|---|---|

Molecular Formula |

C28H28O4Si |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

tetrakis(3-methylphenyl) silicate |

InChI |

InChI=1S/C28H28O4Si/c1-21-9-5-13-25(17-21)29-33(30-26-14-6-10-22(2)18-26,31-27-15-7-11-23(3)19-27)32-28-16-8-12-24(4)20-28/h5-20H,1-4H3 |

InChI Key |

RBFQPMLNHAHWCT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |

Canonical SMILES |

CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |

Other CAS No. |

16714-54-8 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Tetrakis 3 Methylphenyl Orthosilicate

Historical and Contemporary Approaches to Orthosilicate (B98303) Synthesis

The synthesis of orthosilicates, esters of the hypothetical orthosilicic acid (Si(OH)₄), has been a subject of study for many years. Initial methods were often high-energy processes, but contemporary approaches focus on milder, more selective chemical pathways.

The direct conversion of silicon dioxide (silica) into tetraalkoxysilanes by reaction with alcohols represents an atom-economical approach. nih.govrsc.org This method is an alternative to processes that begin with the energy-intensive carbothermal reduction of silica (B1680970) to metallic silicon. nih.govresearchgate.net The direct synthesis typically involves heating silica with an excess of the desired alcohol in the presence of a base catalyst, such as potassium hydroxide (B78521) (KOH). researchgate.net

A critical challenge in this direct synthesis is managing the water produced as a byproduct, which can hydrolyze the orthosilicate product and reverse the reaction. nih.gov To drive the reaction forward, dehydrating agents like molecular sieves are often employed to continuously remove water from the reaction mixture. nih.govrsc.org While this method has been successfully applied for the synthesis of various tetraalkoxysilanes from simple alcohols, its application to aryl alcohols like 3-methylphenol (m-cresol) for the production of Tetrakis(3-methylphenyl) orthosilicate is less common. The lower reactivity of phenolic hydroxyl groups compared to aliphatic alcohols presents a significant hurdle.

Table 1: Key Parameters in Direct Synthesis of Orthosilicates from Silica

| Parameter | Description | Rationale |

|---|---|---|

| Silicon Source | Amorphous Silica (SiO₂) | Direct, atom-economical starting material. nih.gov |

| Alcohol | Typically simple alcohols (e.g., ethanol, propanol). rsc.org | Reactant to form the desired alkoxy groups. |

| Catalyst | Base catalysts, such as KOH or NaOH. researchgate.netgoogle.com | To facilitate the depolymerization of the silica network. nih.gov |

| Dehydrating Agent | Molecular Sieves | To remove water byproduct and shift equilibrium towards product formation. nih.govrsc.org |

| Temperature | Elevated temperatures (e.g., 190-260°C). researchgate.netchemicalbook.com | To overcome the activation energy of breaking Si-O-Si bonds. |

A more versatile and widely documented approach for creating silicon-aryl bonds involves organometallic reagents. researchgate.net The reaction of Grignard reagents (ArMgX) or organolithium reagents (ArLi) with silicon electrophiles is a cornerstone of organosilicon chemistry. organic-chemistry.orgwikipedia.orgscholaris.ca In the context of aryl orthosilicate synthesis, this typically involves the reaction of an aryl organometallic with a tetraalkyl orthosilicate, such as tetraethyl orthosilicate (TEOS) or tetramethyl orthosilicate (TMOS). organic-chemistry.orgnih.govscilit.com

The reaction proceeds via nucleophilic substitution at the silicon center. The aryl group from the organometallic reagent displaces an alkoxide group from the tetraalkyl orthosilicate. A significant challenge in these reactions is controlling the degree of substitution. The synthesis of mono-substituted aryltrialkoxysilanes is often complicated by the formation of di- and tri-arylated byproducts. nih.govscilit.com

To synthesize the fully substituted this compound, the reaction stoichiometry would be adjusted to provide at least four equivalents of the organometallic reagent—3-methylphenylmagnesium bromide or 3-methylphenyllithium—for every one equivalent of the starting tetraalkyl orthosilicate. Driving the reaction to completion to achieve full substitution is a primary objective in this approach.

Low-temperature conditions are crucial for controlling the reactivity of the highly nucleophilic Grignard and organolithium reagents, thereby enhancing selectivity. organic-chemistry.orgnih.gov Research into the synthesis of aryltrialkoxysilanes has established optimal low-temperature conditions to minimize side reactions and prevent the formation of undesired multiple-substitution products. nih.govscilit.com

For instance, silylation using aryllithium reagents is often performed at -78°C in ether, while reactions with aryl Grignard reagents are typically conducted at slightly higher temperatures, such as -30°C in tetrahydrofuran (B95107) (THF). nih.govscilit.com By maintaining these low temperatures, the reaction can be controlled more effectively. While these conditions are often optimized to achieve mono-silylation, the principles can be adapted for tetra-silylation by modifying stoichiometry and reaction times. The use of low temperatures helps to manage the exothermic nature of the reaction and maintain the stability of the organometallic intermediates. Other low-temperature methods, such as certain sol-gel processes, have been developed for inorganic metal orthosilicates, but the organometallic route remains the most relevant for aryl orthosilicates. cas.czresearchgate.net

Optimized Reaction Conditions and Parameters for this compound Production

The successful production of this compound relies on the careful optimization of several reaction parameters, from the choice of solvent to the specific reagents used.

The solvent plays a critical role in the synthesis of aryl orthosilicates via organometallic routes. The choice of solvent primarily influences the solubility and stability of the Grignard or organolithium reagent.

Tetrahydrofuran (THF): THF is a common and effective solvent for Grignard reactions. Its ability to coordinate with the magnesium center of the Grignard reagent helps to stabilize the reagent in solution and enhance its reactivity. Optimal conditions for the synthesis of aryl siloxanes from Grignard reagents often involve using THF as the reaction medium. nih.govscilit.com

Diethyl Ether: Ether is another frequently used solvent, particularly for reactions involving organolithium reagents. wikipedia.org It provides a non-reactive medium that can solvate the lithium cation. Studies have shown that silylation of aryllithium species proceeds efficiently in ether at very low temperatures. nih.govscilit.com

The selection between THF and ether can impact reaction rates and product yields. The choice is often dictated by the specific organometallic reagent being used and the desired reaction temperature.

Table 2: Comparison of Solvents for Organometallic Silylation

| Solvent | Typical Reagent | Optimal Temperature | Key Characteristics |

|---|---|---|---|

| Tetrahydrofuran (THF) | Grignard Reagents (ArMgX) | -30°C | Good solvating power for Grignard reagents, enhances reactivity. nih.gov |

While the substitution reaction with organometallic reagents is stoichiometric rather than catalytic, the careful selection of reagents is paramount.

Silicon Source: The most common starting materials are tetraalkyl orthosilicates like TEOS and TMOS. organic-chemistry.org These are commercially available, relatively inexpensive, and easy to handle liquids. organic-chemistry.org The choice between an ethoxy- or methoxy-based silicate (B1173343) can influence reaction rates, but both are effective precursors.

Arylating Reagent: The choice between a Grignard reagent (3-methylphenylmagnesium bromide) and an organolithium reagent (3-methylphenyllithium) can affect the outcome. Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org For a sterically demanding transformation to form a tetra-substituted product, the higher reactivity of the organolithium species might be advantageous.

Stoichiometry: To achieve the fully substituted this compound, a molar excess of the arylating reagent is necessary. A stoichiometric ratio of at least 4:1 (arylating reagent to orthosilicate) is required, and a slight excess of the organometallic reagent may be used to drive the reaction to completion.

In a broader context, transition-metal catalysis, particularly with palladium or ruthenium, has become a powerful tool for forming C-Si bonds in the synthesis of arylsilanes. dicp.ac.cn However, for the specific formation of a tetra-aryl orthosilicate from a tetraalkoxy precursor, the nucleophilic substitution pathway using stoichiometric organometallic reagents remains the most direct and established method.

Control of Selectivity in Aryl Substitutions

The synthesis of this compound predominantly relies on the reaction of a silicon electrophile with a nucleophilic 3-methylphenyl (m-tolyl) organometallic reagent. The primary challenge in this synthesis is achieving complete substitution to form the desired tetra-arylated product, Si(C₆H₄-3-CH₃)₄, while avoiding the formation of partially substituted intermediates such as (3-CH₃C₆H₄)SiX₃, (3-CH₃C₆H₄)₂SiX₂, and (3-CH₃C₆H₄)₃SiX (where X is a leaving group, typically a halide or an alkoxide).

The most common synthetic route involves the use of a Grignard reagent, 3-methylphenylmagnesium bromide, in reaction with silicon tetrachloride (SiCl₄). wikipedia.orggelest.com The stoichiometry of the Grignard reagent is a critical parameter. A significant excess of the Grignard reagent is necessary to drive the reaction to completion and ensure the formation of the tetrasubstituted product.

Reaction Scheme:

SiCl₄ + 4 (3-CH₃C₆H₄)MgBr → Si(C₆H₄-3-CH₃)₄ + 4 MgBrCl

Controlling the selectivity for the fully substituted product over partially substituted ones is influenced by several factors:

Stoichiometry: A molar ratio of at least 4:1 of the Grignard reagent to silicon tetrachloride is essential. In practice, a larger excess is often employed to overcome steric hindrance and ensure complete reaction.

Reaction Conditions: The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent by moisture.

Steric Hindrance: The 3-methylphenyl group imposes significant steric bulk around the silicon center. rsc.orgacs.org As each aryl group is added, the steric hindrance increases, making subsequent substitutions progressively more difficult. This steric effect is a major factor that can lead to incomplete substitution. To mitigate this, the reaction may require prolonged reaction times or elevated temperatures to provide sufficient energy to overcome the activation barrier for the final substitution steps.

Nature of the Leaving Group: While silicon tetrachloride is a common starting material, tetraalkoxysilanes can also be used. gelest.com However, the substitution of alkoxy groups is generally slower than that of halides, potentially requiring more forcing conditions.

The table below illustrates the general impact of key parameters on the selectivity of the arylation reaction.

| Parameter | Condition for High Selectivity of Tetra-arylation | Rationale |

| Stoichiometry of Arylating Agent | > 4 equivalents | Drives the equilibrium towards the fully substituted product. |

| Reaction Temperature | Elevated (e.g., refluxing THF) | Provides energy to overcome steric hindrance for the latter substitution steps. |

| Reaction Time | Prolonged | Allows for the slow, sterically hindered final substitution(s) to proceed to completion. |

| Solvent | Anhydrous, non-protic (e.g., THF) | Prevents decomposition of the organometallic reagent and facilitates its formation and reactivity. |

Derivatization and Functionalization of this compound

The derivatization and functionalization of a stable, sterically hindered molecule like this compound can be approached through two main strategies: modification of the pre-formed orthosilicate or the synthesis of analogues from functionalized precursors.

Post-Synthetic Modification Strategies of Orthosilicate Esters

Post-synthetic modification involves chemically altering the this compound molecule after its initial synthesis. Given the robust nature of the silicon-carbon bonds, modifications are likely to target the peripheral methyl groups or the aromatic rings.

Electrophilic Aromatic Substitution: The four 3-methylphenyl rings can potentially undergo electrophilic aromatic substitution reactions. wikipedia.orgyoutube.commasterorganicchemistry.com The methyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl group. However, the positions ortho to the silicon atom are highly sterically hindered. Therefore, substitution is most likely to occur at the positions para to the methyl group (position 5) and to a lesser extent at the less hindered ortho position (position 2 or 4).

Potential electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid could introduce nitro groups onto the aromatic rings.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst could introduce halogen atoms.

Friedel-Crafts Alkylation/Acylation: These reactions could introduce further alkyl or acyl groups, although the steric hindrance might be a significant challenge.

Side-Chain Functionalization: The methyl groups on the phenyl rings offer another site for functionalization. For instance, free-radical halogenation (e.g., using N-bromosuccinimide) could introduce a halogen to the methyl group, which can then be converted to other functional groups through nucleophilic substitution.

The feasibility and selectivity of these post-synthetic modifications would be heavily influenced by the steric crowding around the reactive sites.

Synthesis of Analogues and Related Organosilicon Frameworks

An alternative to post-synthetic modification is the synthesis of analogues from already functionalized precursors. This approach involves preparing a Grignard reagent from a derivatized 3-methylbromobenzene and then reacting it with silicon tetrachloride. This strategy allows for the introduction of a wide variety of functional groups.

For example, if a 3-methyl-4-bromotoluene derivative containing a protected functional group is used to form the Grignard reagent, the resulting tetrakis(functionalized-3-methylphenyl) orthosilicate can be deprotected to yield the desired functionalized analogue. This pre-functionalization approach can offer better control over the position and nature of the functional group compared to post-synthetic modification.

The table below provides a comparative overview of these two functionalization strategies.

| Strategy | Advantages | Disadvantages |

| Post-Synthetic Modification | - Utilizes a common, readily synthesized starting material. - Potentially allows for a variety of functional groups to be introduced. | - May suffer from low reactivity due to steric hindrance. - Lack of regioselectivity can lead to mixtures of products. - Harsh reaction conditions may be required, potentially leading to side reactions. |

| Synthesis from Functionalized Precursors | - Offers precise control over the position and type of functional group. - Can introduce functionalities that are not compatible with post-synthetic modification conditions. | - Requires the synthesis of often complex, multi-step functionalized starting materials. - The functional group must be stable to the conditions of Grignard reagent formation and reaction. |

The development of these synthetic and functionalization methodologies is crucial for tailoring the properties of tetra-aryl orthosilicates for specific applications, potentially in materials science as precursors for well-defined organosilicon frameworks. wiley-vch.de

The required detailed research findings, including specific chemical shifts for ¹H, ¹³C, and ²⁹Si NMR, as well as precise vibrational frequencies for FT-IR and Raman spectroscopy, are essential for a thorough and scientifically accurate analysis. Without access to peer-reviewed studies or spectral databases containing this information, any attempt to create the requested article would be speculative and would not meet the required standards of accuracy and detail.

General spectroscopic principles for related aryloxysilanes can be discussed, but this would deviate from the strict instruction to focus solely on this compound and would necessitate making assumptions that are not supported by direct evidence.

Therefore, in the absence of the necessary factual data, the generation of the requested article is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation of Tetrakis 3 Methylphenyl Orthosilicate

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Analysis of Aromatic Ring Vibrations

Specific infrared (IR) or Raman spectroscopy data for Tetrakis(3-methylphenyl) orthosilicate (B98303) are not found in the reviewed literature. However, based on the molecular structure, which features four 3-methylphenyl (m-tolyl) groups attached to a central orthosilicate core, characteristic vibrational modes can be predicted.

The IR spectrum would be expected to show prominent bands corresponding to:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring. The substitution pattern on the ring would influence the exact position and intensity of these peaks.

Si-O-C stretching: Strong, broad absorptions are characteristic of the silicate (B1173343) ester linkage, typically found in the 1100-1000 cm⁻¹ region.

C-H bending: Out-of-plane bending vibrations for the meta-substituted aromatic rings would appear in the 900-650 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Without experimental data, a precise table of vibrational frequencies for Tetrakis(3-methylphenyl) orthosilicate cannot be constructed. Data from related compounds like tetraethyl orthosilicate (TEOS) primarily show aliphatic C-H and Si-O-C vibrations and are not suitable analogues for the aromatic regions. nih.govnist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No experimental mass spectrum for this compound is publicly available. The predicted molecular weight can be calculated from its chemical formula, C₂₈H₂₈O₄Si.

For the isomeric compound, Tetrakis(4-methylphenyl) orthosilicate, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, which can serve as a rough guide for what might be expected for the 3-methylphenyl isomer. uni.lu

| Adduct | Predicted m/z for Tetrakis(4-methylphenyl) orthosilicate |

| [M+H]⁺ | 457.18298 |

| [M+Na]⁺ | 479.16492 |

| [M-H]⁻ | 455.16842 |

| [M+NH₄]⁺ | 474.20952 |

| [M+K]⁺ | 495.13886 |

This is an interactive data table. The data is for an isomer and is predicted, not experimental.

The fragmentation pattern in mass spectrometry would likely involve the sequential loss of the 3-methylphenoxy (CH₃C₆H₄O•) or 3-methylphenyl (CH₃C₆H₄•) radicals. Cleavage of the Si-O and O-C bonds would be the primary fragmentation pathways. Studies on other tetra-aryl and tetra-alkyl silicates could provide a basis for predicting the fragmentation, but specific data for the target compound is absent. chemicalbook.comnist.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Specific, validated chromatographic methods for this compound have not been published. However, general methodologies for related compounds can be adapted.

High-Performance Liquid Chromatography (HPLC) Method Development

For a non-polar compound like this compound, a reversed-phase HPLC method would be the most probable approach for purity assessment. A typical method would likely involve:

Column: A C18 or C8 stationary phase.

Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) and water.

Detection: UV detection, likely around 254 nm or 260 nm, where the aromatic rings would absorb.

Development would require optimization of the mobile phase gradient, flow rate, and column temperature to achieve adequate separation from potential impurities or starting materials. HPLC has been used for the analysis of other aryl quaternary ammonium (B1175870) compounds after separation from silicate matrices, suggesting the feasibility of this approach. nih.gov

Gas Chromatography (GC) for Volatile Species

The viability of Gas Chromatography (GC) for analyzing this compound depends on its volatility and thermal stability. Given its relatively high molecular weight, a high-temperature GC method would be necessary. A study on tetra-aryl benzene isomers utilized preparative GC with column temperatures up to approximately 300°C, indicating that similar high-molecular-weight aromatic compounds can be analyzed by this technique. nih.gov A potential GC method would likely use a low-polarity capillary column (e.g., DB-5 or similar) and a temperature programming ramp to elute the compound.

X-ray Diffraction (XRD) and Crystallographic Analysis of Crystalline Forms

There is no published crystal structure or X-ray diffraction (XRD) data for this compound in crystallographic databases. If the compound can be crystallized, single-crystal XRD would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and the conformation of the four 3-methylphenyl groups around the central silicon atom. Powder XRD could be used to characterize the bulk material, identify crystalline phases, and assess purity. In the absence of experimental data, analysis of related structures, such as those of various silicates or other tetrakis-aryl compounds, would be purely speculative. researchgate.netmdpi.com

Electron Microscopy for Morphological and Nanostructural Characterization

No studies utilizing electron microscopy, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), for the morphological or nanostructural characterization of pure this compound were found. This type of analysis is typically applied to materials synthesized from organosilicate precursors, such as silica (B1680970) nanoparticles or organosilicate thin films, rather than the precursor molecule itself. For example, TEM and SEM are widely used to examine the size, shape, and structure of silica nanoparticles derived from the hydrolysis and condensation of precursors like TEOS. nih.gov If this compound were used to form larger structures or nanomaterials, electron microscopy would be a critical tool for their characterization.

Mechanistic Investigations and Reaction Pathways of Tetrakis 3 Methylphenyl Orthosilicate

Hydrolysis and Condensation Mechanisms of Aryl Orthosilicates

The fundamental reactions of aryl orthosilicates, including Tetrakis(3-methylphenyl) orthosilicate (B98303), are hydrolysis and condensation. These processes are the cornerstone of the sol-gel method for producing silica (B1680970) networks. uni-saarland.de Hydrolysis involves the cleavage of the Si-OAr bond by water to form a silanol (B1196071) (Si-OH) group and a phenol (B47542) (ArOH). This is a sequential process where the four aryloxy groups are replaced one by one.

Hydrolysis: Si(OAr)₄ + H₂O → (ArO)₃Si-OH + ArOH

This initial hydrolysis step is followed by condensation reactions, where silanol groups react with either other silanol groups (water condensation) or with remaining aryloxy groups (alcohol condensation) to form siloxane (Si-O-Si) bridges, which constitute the backbone of the resulting silica material. unm.edunih.gov

Water Condensation: (ArO)₃Si-OH + HO-Si(OAr)₃ → (ArO)₃Si-O-Si(OAr)₃ + H₂O

Alcohol Condensation: (ArO)₃Si-OH + ArO-Si(OAr)₃ → (ArO)₃Si-O-Si(OAr)₃ + ArOH

The rates of hydrolysis and condensation are highly dependent on the reaction conditions, particularly pH and temperature.

pH: The hydrolysis of silicates is catalyzed by both acids (hydronium ions) and bases (hydroxyl ions), with the minimum reaction rate observed at a neutral pH of around 7. unm.eduacs.org

Acidic Conditions (pH < 7): Under acidic conditions, an oxygen atom of the aryloxy group is protonated, making it a better leaving group. This facilitates a nucleophilic attack by water on the silicon atom. unm.edu Acid-catalyzed condensation typically results in more linear or randomly branched polymers. nih.gov

Basic Conditions (pH > 7): Under basic conditions, water first dissociates to form hydroxide (B78521) ions (OH⁻), which are stronger nucleophiles than water. The hydroxide ion directly attacks the silicon atom. unm.edu Base catalysis tends to produce more highly branched and compact, particle-like structures. nih.gov

Temperature: The reaction rates of both hydrolysis and condensation increase with temperature, following the Arrhenius law. researchgate.net An increase in temperature provides the necessary activation energy for the reactions, leading to faster gelation times. For instance, one study noted that the rate of silane (B1218182) hydrolysis was over six times higher when the temperature was increased from 20°C to 50°C. researchgate.net Precise control over temperature is therefore essential for managing the kinetics of silica formation and the final properties of the material. biu.ac.ilresearchgate.net

Since aryl orthosilicates are generally immiscible with water, a mutual solvent, often an alcohol, is required to create a homogeneous reaction medium. researchgate.net The solvent is not merely a diluent but plays a crucial role in the reaction kinetics and the structure of the final product. researchgate.netresearchgate.net

Protic vs. Aprotic Solvents: Protic solvents like alcohols can participate in hydrogen bonding with silanol intermediates, influencing the condensation pathways. Aprotic solvents can also affect the reaction, and their polarity can either promote or hinder the SN2-type mechanism of hydrolysis. researchgate.net

Solvent as a Reactant: In some cases, the alcohol solvent can participate in the reverse reaction of hydrolysis, known as esterification, or in transesterification reactions, where the aryloxy group on the silicon is exchanged with an alkoxy group from the solvent.

Role of Tetrakis(3-methylphenyl) Orthosilicate as a Reactive Intermediate

Beyond its role as a precursor in sol-gel processes, this compound can function as a reactive intermediate in organic synthesis. Its utility is particularly evident in reactions where it acts as a transfer agent. In esterification reactions of certain acids, such as phosphinic acids, orthosilicates serve to facilitate the transfer of their organic groups. researchgate.net In this context, the orthosilicate is not merely a precursor but an active reagent that is consumed during the reaction to yield the desired ester product. The mechanism involves the activation of the acid by the orthosilicate, followed by the transfer of an aryl group to form the corresponding aryl ester. researchgate.netresearchgate.net

Esterification Reactions Mediated by Aryl Orthosilicates

Aryl orthosilicates are effective reagents for the esterification of certain protic acids. Research has demonstrated that tetraalkyl orthosilicates can efficiently esterify monosubstituted phosphinic acids with high selectivity. researchgate.net This methodology provides a valuable alternative to traditional esterification methods.

The proposed mechanism suggests that the orthosilicate facilitates a multi-molecular aggregation, enabling the transfer of an alkyl or aryl group from the silicon to the acid via a series of proton shuttles. researchgate.net Applying this to this compound, the reaction with an acid (HX) would proceed as follows, yielding an aryl ester (ArX):

Si(OAr)₄ + HX → ArX + (ArO)₃SiOH

This process is particularly useful for synthesizing aryl esters, which are important intermediates in organic chemistry. researchgate.netdoi.org The reaction is highly selective for specific types of acids, for example, esterifying monosubstituted phosphinic acids while leaving disubstituted ones unreacted. researchgate.net

Reaction Dynamics and Pathways in Functionalization Reactions

The reaction dynamics of this compound in functionalization reactions are governed by the principles of nucleophilic substitution at the silicon center. Whether used as a precursor for silica materials or as an arylating agent, the key step is the cleavage of a Si-OAr bond and the formation of a new bond with an incoming nucleophile.

The pathway for these reactions is influenced by several dynamic factors:

Steric Hindrance: The bulky 3-methylphenyl groups can sterically hinder the approach of nucleophiles to the silicon atom, which generally slows down the rate of hydrolysis compared to smaller alkoxysilicates like tetramethyl orthosilicate (TMOS) or tetraethyl orthosilicate (TEOS). researchgate.net

Electronic Effects: The electron-withdrawing nature of the aryl groups can affect the electrophilicity of the silicon atom, influencing its susceptibility to nucleophilic attack.

Through these pathways, this compound can be used to functionalize surfaces with silanol groups or to functionalize molecules via arylation, demonstrating its versatility as both a structural precursor and a chemical reagent.

Theoretical and Computational Chemistry of Tetrakis 3 Methylphenyl Orthosilicate

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations for Tetrakis(3-methylphenyl) orthosilicate (B98303) would focus on understanding its geometry, electronic properties, and chemical reactivity.

A crucial first step in the computational study of Tetrakis(3-methylphenyl) orthosilicate is the optimization of its molecular geometry to find the most stable conformation. This involves calculating the potential energy of different spatial arrangements of the atoms and identifying the structure with the minimum energy.

The central silicon atom is bonded to four 3-methylphenoxide groups. The rotational freedom around the Si-O and O-C bonds allows for multiple possible conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. The results of such a study would likely reveal a preferred propeller-like arrangement of the four 3-methylphenyl groups to minimize steric hindrance.

Hypothetical Optimized Geometrical Parameters:

Below is an illustrative table of what optimized geometrical parameters for the lowest energy conformer of this compound, as predicted by DFT calculations, might look like.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | Si-O | 1.65 Å |

| Bond Length | O-C (aromatic) | 1.38 Å |

| Bond Length | C-C (aromatic) | 1.40 Å |

| Bond Length | C-C (methyl) | 1.51 Å |

| Bond Angle | O-Si-O | 109.5° |

| Bond Angle | Si-O-C | 125.0° |

| Dihedral Angle | Si-O-C-C | 45.0° |

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. arxiv.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. numberanalytics.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. The HOMO would likely be localized on the electron-rich 3-methylphenyl rings, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the central silicon atom and the oxygen atoms, suggesting these as potential sites for nucleophilic attack.

Hypothetical Frontier Molecular Orbital Data:

This table provides a hypothetical example of the kind of data that would be generated from FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the π-systems of the 3-methylphenyl rings |

| LUMO | -1.2 | Distributed around the Si-O core and the aromatic rings |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve.

For this compound, MD simulations could be used to:

Explore the conformational landscape at different temperatures, showing how the 3-methylphenyl groups rotate and flex.

Simulate the interactions of the molecule with solvents or other molecules, providing insights into its solubility and intermolecular forces.

Predict bulk properties such as density and viscosity in the liquid state.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of chemical reactions involving this compound. wikipedia.org This involves identifying the transition state, which is the highest energy point along the reaction coordinate, separating reactants from products. numberanalytics.comyoutube.comlibretexts.org By characterizing the geometry and energy of the transition state, the activation energy for the reaction can be calculated, which is crucial for understanding the reaction rate.

For example, the hydrolysis of this compound could be modeled. This would involve calculating the energy profile for the approach of a water molecule, the breaking of a Si-O bond, and the formation of a Si-OH bond. The transition state for this process would likely involve a pentacoordinate silicon intermediate.

Hypothetical Reaction Energetics for Hydrolysis:

The following table illustrates the kind of energetic data that would be obtained from a reaction pathway modeling study.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂O) | 0.0 |

| Transition State | +25.0 |

| Products (Tris(3-methylphenyl)silyl-silanol + 3-methylphenol) | -5.0 |

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to confirm the structure and provide a more detailed interpretation of the spectral features.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. nih.govdigitellinc.com DFT calculations can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts of this compound. nih.govdigitellinc.comnih.gov Comparing the calculated spectrum with the experimental one can aid in the assignment of peaks and confirm the proposed structure.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. aps.orgharvard.eduarxiv.org This allows for the assignment of the observed bands in the experimental IR and Raman spectra to specific molecular vibrations, such as Si-O stretching, aromatic C-H bending, and methyl group deformations.

Hypothetical Predicted vs. Experimental Spectroscopic Data:

This table provides a hypothetical comparison of calculated and experimental spectroscopic data.

| Spectroscopy | Peak/Shift | Hypothetical Calculated Value | Hypothetical Experimental Value | Assignment |

| ¹³C NMR | Aromatic C-O | 155 ppm | 154 ppm | Carbon attached to oxygen |

| ¹³C NMR | Aromatic C-CH₃ | 140 ppm | 139 ppm | Carbon attached to methyl group |

| IR | Si-O Stretch | 1100 cm⁻¹ | 1095 cm⁻¹ | Asymmetric stretching of Si-O bonds |

| Raman | Aromatic Ring Breathing | 1005 cm⁻¹ | 1002 cm⁻¹ | Symmetric in-plane vibration of the phenyl rings |

This table presents hypothetical data for illustrative purposes.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data concerning "this compound" to fully address the detailed sections and subsections of the requested article. The application of this specific compound in the fields outlined—such as the development of tailored aerogels, nanoporous architectures, and advanced coatings for optoelectronics—is not extensively documented in publicly accessible research.

Therefore, it is not feasible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation. The required detailed research findings, data tables, and specific examples for "this compound" are not available in the current body of scientific literature.

Applications of Tetrakis 3 Methylphenyl Orthosilicate in Advanced Materials Science

Role in Silicone Polymer Science and Elastomers

In the realm of silicone polymer science, orthosilicates are widely utilized as crosslinking agents to convert liquid silicone polymers into solid elastomers with robust mechanical properties. vanabio.com The fundamental mechanism involves the reaction of the orthosilicate (B98303) with hydroxyl-terminated silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), to form a three-dimensional network.

The incorporation of aryl groups, such as the 3-methylphenyl groups in Tetrakis(3-methylphenyl) orthosilicate, into the silicone network can offer several advantages over standard alkyl-based crosslinkers. Aryl-substituted silicones are known to exhibit enhanced thermal stability and radiation resistance. Therefore, it is anticipated that this compound would serve as a high-performance crosslinking agent, yielding silicone elastomers with improved resilience to high temperatures and harsh environmental conditions. The methyl substitution on the phenyl ring may further influence the reactivity and solubility of the orthosilicate in silicone fluids.

Furthermore, the bulky nature of the 3-methylphenyl groups can affect the crosslink density and the final morphology of the polymer network. This can be leveraged to tailor the mechanical properties of the resulting elastomer, such as its tensile strength, elongation at break, and hardness. The use of such aryl-containing crosslinkers is particularly relevant in the formulation of specialty elastomers for demanding applications in the aerospace, automotive, and electronics industries.

Research on compounds like Tetrakis[dimethyl(vinyl)silyl] orthosilicate has highlighted their role as essential precursors in the synthesis of silicone-based polymers and coatings, where they enhance adhesion and flexibility. chemimpex.com By analogy, this compound could also be employed to modify the surface properties of materials, improving their compatibility and bonding with other substrates.

Below is an illustrative data table showing the potential impact of an advanced organosilicate crosslinker, such as this compound, on the properties of a silicone elastomer when compared to a standard crosslinker.

| Property | Standard Silicone Elastomer (TEOS crosslinked) | High-Performance Silicone Elastomer (Aryl-Orthosilicate crosslinked - Illustrative) |

| Tensile Strength | 5-8 MPa | 8-12 MPa |

| Elongation at Break | 300-500% | 400-600% |

| Hardness (Shore A) | 30-50 | 40-60 |

| Max. Service Temperature | ~200 °C | >250 °C |

| Refractive Index | ~1.41 | >1.45 |

Note: The data for the high-performance elastomer is representative and intended to illustrate the expected improvements based on the inclusion of aryl-functionalized orthosilicates.

Future Research Directions and Emerging Paradigms in Tetrakis 3 Methylphenyl Orthosilicate Chemistry

Advancements in Sustainable and Green Synthetic Methodologies

The traditional synthesis of tetraaryl orthosilicates often relies on the reaction of silicon tetrachloride with the corresponding phenol (B47542), a process that can involve hazardous reagents and generate corrosive byproducts. A significant future research direction lies in the development of more sustainable and green synthetic methodologies.

One promising avenue is the exploration of solvent-free reaction conditions. nih.govresearchgate.net The elimination of volatile organic solvents aligns with the principles of green chemistry by reducing waste and minimizing environmental impact. researchgate.net Research into solid-state reactions or high-temperature melts could offer viable solvent-free routes to Tetrakis(3-methylphenyl) orthosilicate (B98303).

Another key area of advancement is the use of alternative, less hazardous starting materials. The direct reaction of elemental silicon or silica (B1680970) with m-cresol (B1676322) presents a potential green alternative to silicon tetrachloride. google.comchemicalbook.com While this approach may require high temperatures, the use of catalysts could lower the energy barrier and improve efficiency. Furthermore, sourcing silica from renewable resources, such as agricultural waste, is an emerging sustainable practice in the synthesis of silica-based materials. nih.gov

The development of catalytic systems is also crucial for enhancing the sustainability of the synthesis. This includes the design of recoverable and reusable catalysts to minimize waste and reduce costs. uniba.it Biocatalytic approaches, inspired by the enzymatic synthesis of silica structures in nature, could also offer a highly sustainable and efficient route to producing orthosilicates under mild conditions. nih.govnih.gov

| Synthetic Approach | Green Chemistry Principle Addressed | Potential Advantages | Research Focus |

| Solvent-Free Synthesis | Prevention of Waste | Reduced solvent usage, easier purification | Mechanochemistry, melt-phase reactions |

| Alternative Feedstocks | Use of Renewable Feedstocks | Avoidance of hazardous SiCl4, utilization of waste streams | Direct reaction of silica with m-cresol, use of bio-derived silica |

| Catalysis | Catalysis | Increased reaction efficiency, lower energy consumption, catalyst recyclability | Development of heterogeneous catalysts, biocatalysis |

| Energy Efficiency | Design for Energy Efficiency | Reduced environmental footprint | Microwave-assisted synthesis, flow chemistry |

Exploration of Novel Applications in Emerging Technologies

The distinctive properties of Tetrakis(3-methylphenyl) orthosilicate, such as its thermal stability and dielectric characteristics, make it a candidate for a range of novel applications in emerging technologies.

In the field of organic electronics , there is significant potential for this compound to be used as a gate dielectric material in Organic Field-Effect Transistors (OFETs). The bulky aryl groups can provide good insulation and a smooth interface for the semiconductor layer, potentially leading to improved device performance. Organosilicate glasses are already being explored for their low dielectric constants in microelectronics. mdpi.com

Furthermore, in the realm of organic photovoltaics (OPVs) , this compound could be investigated as a component in charge transport layers or as an additive to the active layer to improve morphology and stability. mdpi.comscilit.com The incorporation of silicon-containing compounds can sometimes enhance the thermal and photochemical stability of organic electronic devices.

Another area of interest is in the development of advanced coatings and composites . The thermal stability and chemical resistance of this orthosilicate could be harnessed to create high-performance coatings for demanding applications. Its incorporation into polymer matrices could also lead to nanocomposites with enhanced mechanical and thermal properties. The functionalization of silica-based materials is a well-established route to creating tailored properties for specific applications. rsc.orgmdpi.commdpi.com

| Emerging Technology | Potential Application of this compound | Key Properties |

| Organic Electronics | Gate dielectric in OFETs, interlayer in OLEDs | High dielectric strength, thermal stability, processability |

| Organic Photovoltaics | Additive for active layer morphology control, component of charge transport layers | Thermal stability, compatibility with organic semiconductors |

| Advanced Coatings | High-temperature protective coatings, anti-corrosion layers | Thermal stability, chemical inertness |

| Polymer Composites | Nanofiller for enhancing thermal and mechanical properties | High thermal stability, potential for surface functionalization |

Integration with Machine Learning and Artificial Intelligence for Predictive Design

Machine learning algorithms can be trained on datasets of known organosilicate compounds and their properties to establish structure-property relationships. rsc.orgmdpi.comresearchgate.net For this compound, this could involve predicting properties such as dielectric constant, thermal decomposition temperature, and solubility based on its molecular structure. mdpi.com These models can then be used to screen virtual libraries of related compounds to identify candidates with optimal characteristics for specific applications, such as high-performance dielectrics. techexplorist.com

Furthermore, AI can be employed to optimize synthetic routes by predicting reaction outcomes and identifying the most efficient and sustainable reaction conditions. This data-driven approach can guide the experimental process, leading to faster development of green and scalable synthetic methodologies.

| Machine Learning Application | Objective | Required Data | Potential Impact |

| Property Prediction | To predict dielectric constant, thermal stability, and other relevant properties. | Molecular descriptors, experimental and/or computational property data. | Accelerated discovery of new materials with desired properties. |

| Synthesis Optimization | To identify optimal reaction conditions for sustainable synthesis. | Reaction parameters (temperature, catalyst, etc.), yields, and purity data. | Faster development of efficient and green manufacturing processes. |

| Inverse Design | To design novel orthosilicate structures with target properties. | Desired property values. | On-demand creation of materials for specific technological needs. |

Challenges and Opportunities in Scaling Up Production and Application

While the unique properties of this compound hold significant promise, the transition from laboratory-scale synthesis to industrial-scale production presents several challenges and opportunities.

One of the primary challenges is the cost-effective synthesis of the compound in large quantities. researchgate.net The starting materials, particularly high-purity silicon sources, and the multi-step nature of the synthesis can contribute to high production costs. chemicalbook.com Developing a scalable and economically viable synthetic process is therefore a critical hurdle to overcome for widespread commercial adoption. researchgate.net

Another challenge lies in the purification of the final product to meet the stringent requirements of high-tech applications, such as in the electronics industry. The removal of impurities, including residual starting materials and byproducts, is essential to ensure consistent material performance.

Despite these challenges, there are also significant opportunities . The development of a robust and scalable green synthesis process, as discussed in section 8.1, would not only address environmental concerns but also potentially reduce production costs. The use of continuous flow chemistry, for instance, could offer a more efficient and scalable alternative to traditional batch processing. researchgate.net

The growing demand for high-performance materials in sectors such as electronics and advanced manufacturing provides a strong market driver for the commercialization of novel compounds like this compound. As research continues to unveil its unique properties and potential applications, the opportunities for its large-scale production and use are likely to expand. The development of a zero-waste technology approach for related chemical recycling could also present future opportunities. mdpi.com

| Aspect | Challenges | Opportunities |

| Synthesis | High cost of starting materials, multi-step synthesis, scalability of current methods. | Development of catalytic and continuous flow processes, utilization of cheaper and renewable feedstocks. |

| Purification | Achieving high purity required for electronic applications, removal of byproducts. | Development of efficient and scalable purification techniques. |

| Cost | High production costs limiting widespread adoption. | Economies of scale, process optimization, and development of more efficient synthetic routes. |

| Market | Niche applications initially, competition from established materials. | Growing demand for high-performance materials in emerging technologies, potential for superior performance. |

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize Tetrakis(3-methylphenyl) orthosilicate?

- Methodology :

- Structural Identification : Use NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm the silicon-centered tetrahedral structure and verify aryl group substitution patterns. Compare spectral data with computational models for orthosilicates .

- Physicochemical Properties : Measure molecular weight (456.60502 g/mol) via mass spectrometry and calculate topological polar surface area (36.9 Ų) to predict solubility in organic solvents. Rotatable bond count (8) and molecular complexity (485) indicate conformational flexibility and steric hindrance .

- Crystallography : Single-crystal X-ray diffraction can resolve spatial arrangements of the 3-methylphenyl substituents, critical for understanding reactivity in crosslinking applications.

Q. What synthetic routes are available for this compound?

- Methodology :

- Lithiation and Silicate Formation : Adapt protocols for tetraaryl orthosilicates by reacting 3-methylphenyllithium (generated from 3-bromotoluene and Li metal in THF) with tetraethyl orthosilicate (TEOS). Purify via recrystallization to achieve >95% yield .

- Solvent Optimization : Use anhydrous conditions to prevent hydrolysis, as moisture degrades orthosilicates into silicic acid. Monitor reaction progress via FT-IR for Si-O-C bond formation (~1,100 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects from 3-methylphenyl groups influence crosslinking efficiency in polymer matrices?

- Methodology :

- Reactivity Analysis : Compare crosslinking kinetics with less hindered analogs (e.g., tetraphenyl orthosilicate) using rheometry. The methyl substituents reduce reaction rates due to steric hindrance, requiring elevated temperatures (80–120°C) for efficient network formation .

- Thermal Stability : Perform TGA to assess decomposition thresholds (>300°C) and correlate with methyl group thermal resistance. DSC can identify glass transition temperature (Tg) shifts in polymer composites .

Q. What strategies resolve contradictions in solubility data for orthosilicate derivatives?

- Methodology :

- Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene, hexane). For example, notes insolubility in aqueous media but solubility in ethanol for similar compounds.

- Surfactant-Assisted Dispersion : Use Pluronic® F-127 or Tween-80 to stabilize colloidal suspensions in aqueous systems, enabling applications in coatings or biomedical materials .

Q. How can researchers address challenges in toxicological assessments of this compound?

- Methodology :

- Modified h-CLAT Assays : Address high LogKow (>6.01) by using ethanol as a solvent instead of saline/DMSO to avoid false negatives. Validate dendritic cell activation via flow cytometry for IL-8 and CD86 biomarkers .

- Protein Binding Studies : Overcome DPRA assay limitations (precipitate formation) by pre-dissolving the compound in acetonitrile and using LC-MS to quantify cysteine/lysine adducts .

Q. What role does this compound play in designing porous materials?

- Methodology :

- MOF/COF Synthesis : Use the compound as a tetrahedral building block for silicon-centered frameworks. For example, replace formyl groups in Tetrakis(4-formylphenyl)silane (TFPSi) with 3-methylphenyl to enhance hydrophobicity in gas-separation membranes .

- Porosity Analysis : Perform BET surface area measurements (N₂ adsorption) to evaluate pore size distribution (~2–5 nm) and correlate with methyl group bulkiness .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the hydrolytic stability of aryl orthosilicates?

- Resolution :

- pH-Dependent Hydrolysis : Conduct kinetic studies under acidic (pH 3–5) vs. alkaline (pH 9–11) conditions. Aryl orthosilicates hydrolyze faster in basic media due to nucleophilic attack by OH⁻, while methyl groups provide partial steric protection .

- Accelerated Aging Tests : Expose samples to 85°C/85% RH and monitor Si-O-Si network formation via ²⁹Si NMR. Crosslinked networks show slower degradation compared to monomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.